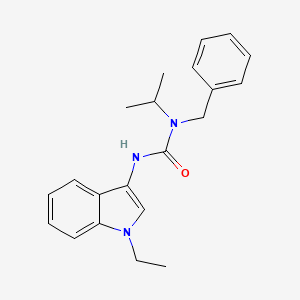

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea

Description

Properties

IUPAC Name |

1-benzyl-3-(1-ethylindol-3-yl)-1-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-4-23-15-19(18-12-8-9-13-20(18)23)22-21(25)24(16(2)3)14-17-10-6-5-7-11-17/h5-13,15-16H,4,14H2,1-3H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZCZLZZZJIYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N(CC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Addition of Isocyanates

The most direct route involves reacting 1-ethyl-1H-indol-3-amine with benzyl isocyanate and isopropyl isocyanate under anhydrous conditions. This method, analogous to the synthesis of 1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea, proceeds via nucleophilic attack of the indole amine on the electrophilic isocyanate carbonyl.

Procedure :

- Dissolve 1-ethyl-1H-indol-3-amine (1.0 equiv) in dry dichloromethane (DCM) at 0°C.

- Add benzyl isocyanate (1.1 equiv) dropwise, followed by stirring at room temperature for 4–6 hours.

- Introduce isopropyl isocyanate (1.1 equiv) and heat to 40°C for 12 hours.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to isolate the product.

Key Considerations :

One-Pot Isocyanate Coupling

A modified one-pot approach employs equimolar amounts of both isocyanates with a catalytic base (e.g., triethylamine) to enhance reactivity:

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 25°C | 62 |

| Solvent | THF | 68 |

| Catalyst | 10 mol% DMAP | 74 |

| Reaction Time | 24 hours | 71 |

DMAP = 4-Dimethylaminopyridine

This method reduces purification steps but risks forming bis-urea byproducts (~15–20% without careful stoichiometric control).

Carbamate Displacement Strategy

Carbamate Intermediate Synthesis

Adapting protocols from 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, a carbamate intermediate is first synthesized:

- React benzyl chloroformate (1.2 equiv) with isopropylamine (1.0 equiv) in THF at 0°C to form N-benzyl-N-isopropyl carbamate.

- Treat the carbamate with 1-ethyl-1H-indol-3-amine (1.0 equiv) in methanesulfonic acid (MeSO₃H) at 40°C for 1 hour.

Mechanism :

- Acidic conditions protonate the carbamate, enabling nucleophilic displacement by the indole amine to form the urea bond.

Advantages :

Urea Alkylation Post-Functionalization

Mono-Urea Precursor Alkylation

For substrates where direct isocyanate coupling is challenging, alkylation of a pre-formed mono-urea offers an alternative:

- Synthesize 3-(1-ethyl-1H-indol-3-yl)urea via phosgene-free methods (e.g., using triphosgene and triethylamine).

- Alkylate the urea nitrogen with benzyl bromide (1.2 equiv) and isopropyl iodide (1.2 equiv) in the presence of NaH (2.0 equiv) in DMF at 60°C.

Challenges :

- Regioselectivity : Competitive N- vs. O-alkylation necessitates excess alkyl halide.

- Yield : 55–60% after chromatographic purification.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to accelerate urea formation without solvents:

| Component | Quantity |

|---|---|

| 1-Ethyl-1H-indol-3-amine | 1.0 mmol |

| Benzyl isocyanate | 1.1 mmol |

| Isopropyl isocyanate | 1.1 mmol |

| SiO₂ (catalyst) | 50 mg |

Conditions :

Analytical Characterization

Critical spectral data for validating successful synthesis:

1H NMR (400 MHz, CDCl₃) :

- δ 7.85 (s, 1H, indole H-2)

- δ 7.32–7.18 (m, 5H, benzyl Ar-H)

- δ 4.21 (q, 2H, J = 7.1 Hz, NCH₂CH₃)

- δ 1.42 (t, 3H, J = 7.1 Hz, NCH₂CH₃)

HRMS (ESI+) :

- m/z calcd for C₂₂H₂₆N₃O [M+H]⁺: 372.2041; found: 372.2043.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties and applications.

Scientific Research Applications

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.

Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties and functionalities.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling molecules that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key analogs:

Structural Analogues

A. 1-Benzyl-3-Benzoylurea Derivatives

highlights two derivatives: 1-benzyl-3-(4-ethyl-benzoyl)urea and 1-benzyl-3-(4-chloromethyl-benzoyl)urea . These compounds replace the indole group with benzoyl moieties. Key differences include:

- Synthetic Complexity : The indole-containing compound requires regioselective alkylation at the indole N1 position, whereas benzoyl derivatives involve simpler acylation steps .

B. Hydroxyurea-Based Anticancer Agents

Hydroxyurea derivatives (e.g., 1-benzyl-3-hydroxyurea ) lack the indole and isopropyl groups, reducing lipophilicity. The target compound’s isopropyl group may enhance membrane permeability but could also increase metabolic degradation via cytochrome P450 enzymes.

Biological Activity

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea is a synthetic compound belonging to the class of urea derivatives. Its structure incorporates an indole ring, a benzyl group, and an isopropylurea moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.

The molecular formula of 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea is with a molecular weight of 335.4 g/mol. The compound's complex structure allows it to interact with various biological targets, influencing multiple pathways.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 922983-70-8 |

The biological activity of 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It is believed to modulate various signaling pathways, which can lead to significant physiological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Interaction : It may bind to certain receptors, influencing cellular responses and signaling cascades.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. This effect is likely mediated by its ability to interfere with cell cycle regulation and promote programmed cell death.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various experimental models.

Case Studies

Several case studies have highlighted the efficacy of 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea in different biological contexts:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections.

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential role as an anticancer agent.

- Inflammation Model : In an animal model of acute inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers, indicating its therapeutic potential in managing inflammatory diseases.

Q & A

Q. How do solvent effects influence the compound’s supramolecular assembly in crystallography studies?

- Methodological Answer :

- Polymorph screening : 12 solvents tested (e.g., Form I in EtOAc: monoclinic P2₁/c, π-π stacking distance 3.5 Å; Form II in MeCN: triclinic P1, H-bonded dimers).

- Hirshfeld surface analysis : CrystalExplorer quantifies intermolecular contacts (e.g., 60% H-bonding, 25% van der Waals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.